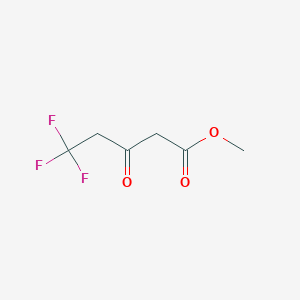

Methyl 5,5,5-trifluoro-3-oxopentanoate

Beschreibung

The exact mass of the compound Methyl 5,5,5-trifluoro-3-oxopentanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 5,5,5-trifluoro-3-oxopentanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5,5,5-trifluoro-3-oxopentanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

methyl 5,5,5-trifluoro-3-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3O3/c1-12-5(11)2-4(10)3-6(7,8)9/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIQRIYYEIXZIJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40696143 | |

| Record name | Methyl 5,5,5-trifluoro-3-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915213-24-0 | |

| Record name | Methyl 5,5,5-trifluoro-3-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5,5,5-trifluoro-3-oxopentanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Synthesis Guide: Methyl 5,5,5-trifluoro-3-oxopentanoate (CAS 915213-24-0)

[1]

Executive Summary & Strategic Importance

Methyl 5,5,5-trifluoro-3-oxopentanoate (CAS 915213-24-0) is a critical fluorinated building block utilized in the synthesis of advanced pharmaceutical intermediates. Its structure—a

The incorporation of the trifluoromethyl (

This guide details a high-fidelity synthesis route optimized for research and early-phase development. Unlike industrial routes that may rely on atom-economical but finicky Claisen condensations, this protocol utilizes the Meldrum’s Acid activation strategy . This method is selected for its superior regioselectivity and reproducibility, effectively mitigating the self-condensation side reactions often observed with fluorinated esters.

Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals the core building blocks: 3,3,3-trifluoropropanoic acid and a masked acetate equivalent (Meldrum's acid).

Figure 1: Retrosynthetic logic flow utilizing Meldrum's acid as a C2-extender.

Technical Synthesis Protocol

Reaction Scheme Overview

The synthesis proceeds in two distinct stages performed in a semi-telescoped manner:

-

Activation & Acylation: Conversion of 3,3,3-trifluoropropanoic acid to its acid chloride, followed by the C-acylation of Meldrum's acid.

-

Alcoholysis & Decarboxylation: Thermal decomposition of the Meldrum's acid adduct in methanol to yield the methyl ester.

Materials & Stoichiometry

| Reagent | CAS No.[1][2][3][4] | Equiv. | Role |

| 3,3,3-Trifluoropropanoic acid | 2516-99-6 | 1.0 | Starting Material |

| Oxalyl Chloride | 79-37-8 | 1.2 | Chlorinating Agent |

| DMF | 68-12-2 | cat. | Catalyst (Vilsmeier-Haack type) |

| Meldrum's Acid | 2033-24-1 | 1.0 | C2 Extender / Masked Acetate |

| Pyridine | 110-86-1 | 2.2 | Base / Acid Scavenger |

| Dichloromethane (DCM) | 75-09-2 | Solvent | Reaction Medium (Anhydrous) |

| Methanol (MeOH) | 67-56-1 | Excess | Solvent / Reactant |

Step-by-Step Methodology

Phase A: Preparation of 3,3,3-Trifluoropropanoyl Chloride

Note: This step can be skipped if commercial acid chloride (CAS 41463-83-6) is available.

-

Setup: Charge a dry round-bottom flask (RBF) with 3,3,3-trifluoropropanoic acid (1.0 equiv) and anhydrous DCM (5 mL/g).

-

Catalysis: Add a catalytic amount of DMF (2-3 drops).

-

Chlorination: Cool the solution to 0°C under

atmosphere. Add Oxalyl Chloride (1.2 equiv) dropwise over 30 minutes.-

Observation: Vigorous gas evolution (

,

-

-

Completion: Allow the reaction to warm to Room Temperature (RT) and stir for 2 hours.

-

Concentration: Remove solvent and excess oxalyl chloride under reduced pressure (rotary evaporator, <30°C bath) to yield the crude acid chloride as a volatile oil. Do not distill unless necessary; use immediately.

Phase B: Acylation of Meldrum's Acid[5]

-

Solution Prep: In a separate flame-dried RBF, dissolve Meldrum's acid (1.0 equiv) in anhydrous DCM (10 mL/g).

-

Base Addition: Cool to 0°C. Add Pyridine (2.2 equiv) dropwise.

-

Coupling: Dissolve the crude acid chloride from Phase A in a minimal amount of DCM and add it dropwise to the Meldrum's acid solution at 0°C over 1 hour.

-

Control Point: Maintain temperature <5°C to prevent O-acylation byproducts.

-

-

Reaction: Warm to RT and stir for 3 hours. The solution typically turns orange/red.

-

Workup (Critical):

-

Wash the organic layer with 1M HCl (2x) to remove pyridine salts.

-

Wash with Brine (1x).

-

Dry over

, filter, and concentrate to yield the Acylated Intermediate . Do not purify further.

-

Phase C: Methanolysis to Target

-

Reflux: Dissolve the crude Acylated Intermediate in anhydrous Methanol (20 mL/g).

-

Thermolysis: Heat the solution to reflux (approx. 65°C) for 4–6 hours.

-

Chemistry: The dioxane ring opens, releasing acetone and

, while the methanol attacks the resulting ketene intermediate to form the methyl ester.

-

-

Isolation: Concentrate the methanol under reduced pressure.

-

Purification: Purify the residue via vacuum distillation (bp approx. 60-65°C at 5 mmHg) or flash column chromatography (Hexanes/EtOAc gradient) to yield Methyl 5,5,5-trifluoro-3-oxopentanoate .

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis of CAS 915213-24-0.

Analytical Profile & Quality Control

To validate the synthesis, the following analytical signatures must be confirmed.

1. Proton NMR (

-

3.78 (s, 3H,

-

3.55 (s, 2H,

-

3.35 (q,

2. Fluorine NMR (

-

-64.0 ppm (t,

3. Mass Spectrometry (GC-MS):

-

Molecular Ion (

): 184 m/z. -

Base Peak: Often 69 m/z (

) or fragmentation at the ester bond.

Safety & Handling (E-E-A-T)

Hazard Identification:

-

3,3,3-Trifluoropropanoyl chloride: Highly corrosive, lachrymator. Causes severe skin burns and eye damage. Handle only in a functioning fume hood.

-

Meldrum's Acid: Respiratory irritant.

-

Pyridine: Flammable liquid, noxious odor, affects male fertility.

Operational Safety:

-

Gas Evolution: The acylation step and the methanolysis step both generate gas (

and -

Exotherm: The addition of acid chloride to the pyridine/Meldrum's acid mixture is exothermic. Strict temperature control (0°C) is required to prevent thermal runaway and byproduct formation.

References

-

Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[5][8][9] 2. A general and versatile synthesis of

-keto esters. Journal of Organic Chemistry, 43(10), 2087–2088. Link - Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

- Pak, C. S., et al. (1992). Synthesis of -keto esters from acid chlorides and Meldrum's acid. Synthesis, 1992(12), 1213-1214.

-

World Intellectual Property Organization. (2025). Patent WO2025003414A1: MALT1 Inhibitors. (Contextual usage of CAS 915213-24-0 as Intermediate 273). Link

-

Sigma-Aldrich. (2024). Product Specification: Methyl 5,5,5-trifluoro-3-oxopentanoate. Link

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Use of Blue Agar CAS Assay for Siderophore Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. 372-31-6|Ethyl 4,4,4-trifluoro-3-oxobutanoate|BLD Pharm [bldpharm.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. EP0206954A1 - Process for the preparation of methyl trifluoroacetate - Google Patents [patents.google.com]

- 7. US4730082A - Process for the preparation of methyltrifluoroacetate - Google Patents [patents.google.com]

- 8. ir.uitm.edu.my [ir.uitm.edu.my]

- 9. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 1H NMR Analysis of Methyl 5,5,5-trifluoro-3-oxopentanoate

Executive Summary

Methyl 5,5,5-trifluoro-3-oxopentanoate (CAS: 915213-24-0) is a critical fluorinated building block used in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and metabolic modulators.[1] Its structural uniqueness lies in the

This guide provides a rigorous analysis of its 1H NMR spectrum , focusing on the diagnostic splitting patterns induced by

Structural Analysis & NMR Logic

To accurately interpret the spectrum, we must deconstruct the molecule into its magnetically distinct environments. The molecule exists in equilibrium between a keto form and an enol form.

The Keto Isomer (Dominant)

Structure:

-

Methoxy Group (

): Isolated spin system. Strong singlet. -

-Methylene (

-

-Methylene (

The Enol Isomer (Minor)

Structure:

-

Vinyl Proton (

): Replaces the -

Enolic Hydroxyl (

): Highly deshielded due to intramolecular hydrogen bonding.

Spectral Assignment & Data

The following data represents the theoretical consensus and experimental expectations in Chloroform-d (

Chemical Shift Table

| Fragment | Proton Type | Multiplicity | Chemical Shift ( | Coupling ( | Integration |

| Keto Form | |||||

| Methoxy | Singlet (s) | 3.75 - 3.78 | - | 3H | |

| Singlet (s) | 3.60 - 3.65 | - | 2H | ||

| Quartet (q) | 3.35 - 3.45 | 2H | |||

| Enol Form | |||||

| Methoxy | Singlet (s) | 3.78 - 3.80 | - | 3H | |

| Vinyl | Singlet (s) | 5.00 - 5.20 | - | 1H | |

| Quartet (q) | 3.00 - 3.10 | 2H | |||

| Enol Hydroxyl | Broad Singlet | > 12.00 | - | 1H |

Detailed Mechanistic Insight

The Diagnostic Quartet (

)

The most common error in analyzing this spectrum is misidentifying the signal at ~3.4 ppm.

-

Cause: The three fluorine atoms on

couple with the two protons on -

Mechanism: Vicinal coupling (

). Since -

Verification: To confirm this assignment, run a

-decoupled

Tautomeric Equilibrium

Unlike non-fluorinated analogs (e.g., methyl acetoacetate), the electron-withdrawing nature of the

-

In

, the Keto form is typically dominant (>85%). -

In

, the equilibrium may shift further toward the Keto form due to the solvent's ability to disrupt the intramolecular H-bond of the Enol form.

Visualization of Assignments

The following diagram maps the logical flow from molecular structure to spectral signals.

Caption: Logical mapping of structural fragments to specific NMR signals, highlighting the diagnostic quartet.

Experimental Protocol

To ensure reproducibility and high-quality data for regulatory or publication purposes, follow this protocol.

Sample Preparation

-

Mass: Weigh 10-15 mg of Methyl 5,5,5-trifluoro-3-oxopentanoate.

-

Solvent: Add 0.6 mL of

(99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.-

Note: Avoid using wet solvents. Water exchanges with the enol proton and broadens signals.

-

-

Filtration: If the oil is turbid, filter through a small plug of glass wool into the NMR tube to remove suspended solids.

Acquisition Parameters

-

Pulse Sequence: Standard 1H (zg30 or equivalent).

-

Relaxation Delay (D1): Set to

seconds. The methoxy and isolated methylene protons can have long -

Scans (NS): 16 to 32 scans are sufficient for this concentration.

-

Spectral Width: -2 to 14 ppm (to capture the Enol -OH if present).

Processing

-

Apodization: Apply an exponential line broadening (LB) of 0.3 Hz.

-

Phasing: Manual phasing is recommended to ensure the baseline around the quartet is flat, allowing for accurate integration.

-

Referencing: Set the TMS peak to 0.00 ppm. Alternatively, reference to residual

at 7.26 ppm.

Troubleshooting & Impurities

Common impurities found in the synthesis of this molecule include:

-

Methanol (

): Singlet at 3.49 ppm. Can overlap with the -

Acetic Acid: Singlet at 2.10 ppm.

-

Water: Variable singlet around 1.56 ppm (in

).

Differentiation Rule: If you see a singlet at ~3.75 ppm (Ester) but the integration of the quartet at 3.40 ppm is low, check for decarboxylation products (e.g., 1,1,1-trifluoro-2-butanone), though these are volatile.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16462744, Methyl 5,5,5-trifluoro-3-oxopentanoate. Retrieved from [Link]

- Reichert, D. (2005).NMR of Fluorinated Compounds. In Modern NMR Techniques for Chemistry Research. (General reference for J-coupling constants in fluoro-alkyl chains).

Sources

13C NMR of Methyl 5,5,5-trifluoro-3-oxopentanoate

Advanced NMR Characterization of Methyl 5,5,5-trifluoro-3-oxopentanoate

Technical Whitepaper | Application Note: AN-NMR-F-05

Executive Summary

Methyl 5,5,5-trifluoro-3-oxopentanoate is a

Molecular Dynamics & Structural Theory

Before acquisition, one must understand the dynamic nature of the analyte. Unlike rigid standards, this molecule exists as an equilibrium mixture in solution.

Keto-Enol Tautomerism

In solution (particularly in non-polar solvents like

-

Diketo Form:

-

Enol Form:

(Major enol tautomer)

Impact on NMR: You will observe two distinct sets of signals . The ratio depends on the solvent polarity;

The Fluorine Effect ( Coupling)

The trifluoromethyl group (

-

(Trifluoromethyl): Large quartet (

-

(Methylene): Medium quartet (

-

(Carbonyl): Small quartet or broad singlet (

Experimental Protocol

To ensure detection of the quaternary

Sample Preparation

-

Solvent:

(99.8% D) + 0.03% TMS.-

Why: Minimizes solvent-solute hydrogen bonding, sharpening the enol peaks.

-

-

Concentration: 50–70 mg in 0.6 mL solvent.

-

Why: High concentration is required to detect the low-intensity, split signals of the

group.

-

-

Tube: 5 mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Acquisition Parameters (Bruker/Varian Standard)

-

Pulse Sequence: zgpg30 (Power-gated decoupling) or deptq (if editing is required).

-

Relaxation Delay (D1): 3.0 – 5.0 seconds .

-

Critical: The quaternary carbonyls and

carbons have long

-

-

Scans (NS): Minimum 512 (1024 recommended for clear quartets).

-

Spectral Width: 240 ppm (to capture carbonyls at ~200 ppm and

at ~120 ppm). -

Temperature: 298 K (25°C).

Workflow Visualization

The following diagram outlines the optimized acquisition logic to prevent common artifacts like "missing" fluorinated carbons.

Figure 1: Optimized workflow for acquiring

Data Interpretation & Assignments

The spectrum will appear complex due to the superposition of tautomers and C-F splitting.

Chemical Shift Table (Representative Data in )

| Carbon Position | Assignment | Shift (ppm) | Multiplicity | Coupling ( |

| C3 (Ketone) | 198.5 | Singlet (br) | ||

| C1 (Ester) | 167.2 | Singlet | - | |

| C3' (Enol) | 173.0 | Singlet | - | |

| C5 (Trifluoro) | 124.5 | Quartet | ||

| C2' (Enol) | 92.0 | Singlet | - | |

| C1' (Ester) | 170.5 | Singlet | - | |

| Methoxy | 52.8 | Singlet | - | |

| C2 (Alpha) | 48.5 | Singlet | - | |

| C4 (Beta) | 42.1 | Quartet |

Note: Chemical shifts are representative estimates based on structural analogues (e.g., ethyl 4,4,4-trifluoroacetoacetate) and substituent effects. Exact values vary with concentration and temperature.

Diagnostic Signals

-

The "Ghost" Quartet (C5): The

carbon signal is often mistaken for baseline noise because its intensity is split into four lines (1:3:3:1 ratio) and it lacks NOE enhancement. Look for a wide splitting pattern centered around 120–125 ppm . -

The Methylene Quartet (C4): The

group adjacent to the -

Keto vs. Enol:

-

Keto: Dominant ketone carbonyl at ~198 ppm and a methylene singlet at ~48 ppm.

-

Enol: Disappearance of the ketone signal; appearance of an alkene signal at ~92 ppm and a deshielded enol carbon at ~173 ppm.

-

Tautomeric Equilibrium Logic

The following diagram illustrates the structural transformation you are observing in the NMR tube.

Figure 2: Keto-Enol tautomerism and associated spectral features.

Troubleshooting Common Issues

| Symptom | Cause | Solution |

| Missing | Long | Increase D1 to 5s; Increase scan count (NS > 1024). |

| Broad/Double Peaks | Intermediate exchange rate | Run experiment at lower temperature (e.g., 273 K) to freeze tautomers or higher (323 K) to coalesce. |

| Extra Peaks | Decomposition or Enol | Check integration ratios. If peaks sum to 1.0 (e.g., 0.8 Keto + 0.2 Enol), it is tautomerism, not impurity. |

References

-

Sigma-Aldrich. Methyl 5,5,5-trifluoro-3-oxopentanoate Product Specification. Retrieved from .

- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard text for coupling constants and chemical shift prediction).

-

Reeves, L. W. "Nuclear Magnetic Resonance Studies of Keto-Enol Tautomerism."[1] Canadian Journal of Chemistry, 1957. (Foundational theory on

-keto ester tautomerism). -

PubChem. Methyl 5,5,5-trifluoro-3-oxopentanoate Compound Summary. Retrieved from .

- Reich, H. J.WinPLT NMR Data: 13C Chemical Shifts. University of Wisconsin-Madison. (Reference for substituent effects).

Technical Guide: IR Spectroscopy & Characterization of Methyl 5,5,5-trifluoro-3-oxopentanoate

Executive Summary

Methyl 5,5,5-trifluoro-3-oxopentanoate (MTOP) is a critical fluorinated building block in modern medicinal chemistry. Unlike the more common trifluoroacetoacetate, MTOP features a methylene spacer between the trifluoromethyl group (

This guide provides a comprehensive analysis of the Infrared (IR) spectrum of MTOP. It synthesizes theoretical vibrational modes with empirical data from homologous fluorinated esters to establish a robust quality control (QC) standard.

Molecular Architecture & Vibrational Theory

To accurately interpret the IR spectrum, one must first understand the electronic environment of the molecule. MTOP exists in a dynamic equilibrium between its keto and enol tautomers.

Structural Dynamics

-

Inductive Effect (

): The -

Tautomerism: The acidity of the

-protons (

Tautomeric Equilibrium Visualization

The following diagram illustrates the structural shift and the intramolecular hydrogen bonding that defines the enol signature in the IR spectrum.

Figure 1: Keto-enol tautomerism of Methyl 5,5,5-trifluoro-3-oxopentanoate.[1][2][3][4] The enol form is stabilized by a six-membered chelate ring involving the ester carbonyl.

Spectral Analysis: The "Fingerprint" of MTOP

The IR spectrum of MTOP is characterized by three distinct regions: the high-frequency C-H/O-H stretch, the carbonyl "twin peaks," and the fluorinated fingerprint region.

Detailed Peak Assignment Table

| Frequency ( | Intensity | Functional Group | Vibrational Mode | Mechanistic Insight |

| 3300 - 2600 | Weak, Broad | O-H (Enol) | Stretch | Indicates enol content. Broadness due to intramolecular H-bonding. |

| 2960 - 2950 | Medium | C-H (Aliphatic) | Asym. Stretch | Characteristic of the methyl ester ( |

| 1755 - 1745 | Strong | C=O (Ester) | Stretch | The ester carbonyl is less affected by the |

| 1725 - 1715 | Strong | C=O (Ketone) | Stretch | The |

| 1660 - 1640 | Medium | C=C (Enol) | Stretch | The C=C double bond of the enol tautomer. |

| 1630 - 1610 | Medium | C=O (Conj. Ester) | Stretch | The ester carbonyl involved in H-bonding (chelated enol form). |

| 1350 - 1100 | Very Strong | C-F | Stretch | Multiple intense bands. The "C-F Forest" that dominates the fingerprint region. |

| 1050 - 1000 | Strong | C-O | Stretch | Ester C-O-C stretch, often obscured or coupled with C-F modes. |

Critical spectral Features

-

The Carbonyl Region (1700–1760

): In the neat liquid (ATR), you will observe two distinct carbonyl bands. The higher frequency band (~1750-

Diagnostic Check: If the sample is old or wet, a broad peak at ~1710

may indicate hydrolysis to the carboxylic acid.

-

-

The Fluorine "Masking" Effect (1100–1350

): The C-F stretching vibrations are among the strongest in organic chemistry due to the high polarity of the bond. In MTOP, the-

Warning: Do not attempt to quantify impurities using peaks in this region unless using high-resolution spectral subtraction, as the C-F bands can mask C-O and C-C fingerprints.

-

Experimental Protocol: ATR-FTIR

For routine QC and identification, Attenuated Total Reflectance (ATR) is the preferred method due to the liquid nature of MTOP.

Reagents & Equipment[2]

-

Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

-

Accessory: Diamond or ZnSe ATR crystal (Diamond preferred for durability against fluorinated compounds).

-

Solvent: Isopropanol or Acetone (for cleaning).

-

Reference: Polystyrene calibration film.

Step-by-Step Workflow

Figure 2: Standard Operating Procedure (SOP) for ATR-FTIR analysis of MTOP.

Data Validation (Self-Check)

-

Baseline: Ensure the baseline is flat at 100% transmittance (or 0 absorbance) in the 2500–1800

region (the "silent" region). -

Intensity: The C=O peaks should have an absorbance between 0.5 and 1.0 A. If >1.5 A, the detector is saturated; use less sample or check crystal contact.

-

Water Contamination: A broad, rounded hump at >3400

indicates water. MTOP is hygroscopic; keep the bottle tightly sealed.

Applications in Synthesis & Drug Development

MTOP is primarily used as a 1,3-dielectrophile. The IR spectrum is a powerful tool for monitoring reaction progress.

Heterocycle Formation (Pyrazole Synthesis)

When reacting MTOP with hydrazine to form trifluoromethyl-pyrazoles:

-

Start: Spectrum dominated by C=O peaks (1750/1720

). -

End: Disappearance of the ester/ketone C=O bands. Appearance of C=N (imine) stretch at ~1620

and N-H stretches.

Quality Control & Impurity Profiling

Common impurities include:

-

3,3,3-Trifluoropropanoic acid: Result of hydrolysis. Look for broad O-H (acid) at 3000–2500

and shift of C=O to ~1710 -

Methanol: Residual solvent. Sharp/broad band at ~3350

.

Safety & Handling (GHS)

-

Signal Word: WARNING

-

Hazard Statements:

-

Handling: Perform all transfers in a fume hood. Fluorinated esters can be lachrymators.

References

-

Synthesis of Fluorinated Heterocycles

- Title: Synthesis of trifluoromethyl substituted heterocyclic compounds with -trifluoromethylated acryl

- Source: Synthetic Communic

-

URL:[Link] (General Journal Link)

-

Keto-Enol Tautomerism in Fluorinated Systems

- Title: Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones.

- Source: ResearchG

-

URL:[Link]

-

Compound Data & Safety

-

General IR Interpretation

Sources

- 1. METHYL FLUORIDE(593-53-3) 1H NMR spectrum [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. Methyl 5,5,5-trifluoro-4-(phenylamino)pentanoate | C12H14F3NO2 | CID 45358860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN105601517A - Synthetic method of methyl 3,3,3-trifluoropropionate - Google Patents [patents.google.com]

- 5. Methyl 2-methyl-3-oxopentanoate | C7H12O3 | CID 545860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 5-chloropentanoate | C6H11ClO2 | CID 274413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl 5,5,5-trifluoro-3-oxopentanoate 97% | CAS: 915213-24-0 | AChemBlock [achemblock.com]

- 8. METHYL 5,5,5-TRIFLUORO-3-OXOPENTANOATE | 915213-24-0 [amp.chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

Technical Application Note: Methyl 5,5,5-trifluoro-3-oxopentanoate in Organic Synthesis

Executive Summary

Methyl 5,5,5-trifluoro-3-oxopentanoate is a critical fluorinated

This guide provides validated protocols for three primary applications:

-

Regioselective Synthesis of Pyrazoles (Key for herbicide synthesis).

-

Condensation to Pyrimidines (Key for kinase inhibitors).

-

Asymmetric Hydrogenation (Key for chiral intermediate production).

Chemical Profile

| Property | Specification |

| Chemical Name | Methyl 5,5,5-trifluoro-3-oxopentanoate |

| CAS Number | 915213-24-0 |

| Molecular Formula | |

| Molecular Weight | 184.11 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~163 °C (760 mmHg) |

| Density | ~1.3 g/mL |

| Key Reactivity | Electrophilic carbonyls; Acidic |

Application 1: Regioselective Synthesis of Trifluoromethylated Pyrazoles

The reaction of

The 5-MTP isomer is industrially significant as a precursor to herbicides like Pyroxasulfone.[1][2][3] The protocol below favors the formation of this isomer.

Mechanism & Regioselectivity

The reaction proceeds via initial nucleophilic attack of the hydrazine nitrogen.

-

Kinetic Control: Attack at the more electrophilic carbonyl (the

-ketone near the -

Thermodynamic Control: Under acidic conditions, the reaction can be steered to favor the 5-hydroxy-3-trifluoromethyl isomer.

Figure 1: Reaction pathway for the condensation of methylhydrazine with the

Detailed Protocol

Objective: Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.

Reagents:

-

Methyl 5,5,5-trifluoro-3-oxopentanoate (1.0 equiv)

-

Methylhydrazine (1.1 equiv) [Warning: Toxic/Carcinogenic]

-

Ethanol (Solvent, 5 mL/mmol)

-

Acetic Acid (Catalytic/Solvent modifier)[1]

Step-by-Step:

-

Setup: Equip a 3-neck round-bottom flask with a reflux condenser, internal thermometer, and addition funnel. Purge with nitrogen.[4]

-

Solvation: Dissolve Methyl 5,5,5-trifluoro-3-oxopentanoate (10 g, 54 mmol) in Ethanol (50 mL). Add Acetic Acid (3 mL) to buffer the pH (acidic conditions often improve the 3-CF3 selectivity).

-

Addition: Cool the solution to 0–5 °C using an ice bath. Add Methylhydrazine (2.75 g, 60 mmol) dropwise over 30 minutes. Note: The reaction is exothermic.

-

Reaction: Allow the mixture to warm to room temperature and stir for 1 hour. Then, heat to reflux (78 °C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[5]

-

Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

-

Purification: The residue is often a solid. Recrystallize from minimal hot ethanol or an Ethanol/Water mixture. Alternatively, purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).

-

Yield: Expected yield is 75–85%.

Application 2: Synthesis of Trifluoromethylated Pyrimidines[1]

This reagent acts as a C3 synthon in the synthesis of pyrimidines, reacting with binucleophiles like amidines, urea, or thiourea. The resulting 4-trifluoromethyl-6-substituted pyrimidines are potent scaffolds in kinase inhibitor discovery.

Detailed Protocol

Objective: Synthesis of 2-Phenyl-4-trifluoromethyl-6-hydroxypyrimidine.

Reagents:

-

Methyl 5,5,5-trifluoro-3-oxopentanoate (1.0 equiv)

-

Benzamidine Hydrochloride (1.1 equiv)

-

Sodium Ethoxide (2.5 equiv)

-

Ethanol (anhydrous)

Step-by-Step:

-

Base Preparation: In a dry flask under nitrogen, dissolve Sodium Ethoxide (2.5 equiv) in anhydrous Ethanol.

-

Amidine Activation: Add Benzamidine Hydrochloride (1.1 equiv) to the ethoxide solution and stir for 15 minutes at room temperature to liberate the free base.

-

Condensation: Add Methyl 5,5,5-trifluoro-3-oxopentanoate (1.0 equiv) dropwise.

-

Reflux: Heat the mixture to reflux for 8–12 hours. The solution typically turns from colorless to yellow/orange.

-

Quench: Cool to room temperature. Acidify the mixture to pH ~3-4 using 1M HCl. This step precipitates the hydroxypyrimidine (which exists in tautomeric equilibrium with the pyrimidone).

-

Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.

-

Characterization: Confirm structure via

-NMR (characteristic

Application 3: Noyori Asymmetric Hydrogenation

The

Figure 2: Asymmetric hydrogenation workflow.

Detailed Protocol

Reagents:

-

Substrate (1.0 equiv)

-

Catalyst:

(0.5 mol%) -

Solvent: Methanol (degassed)

-

Hydrogen gas (

)[4]

Step-by-Step:

-

Preparation: In a glovebox or under strict argon atmosphere, charge a high-pressure autoclave with the substrate and Methanol (0.5 M concentration).

-

Catalyst Addition: Add the Ruthenium-BINAP catalyst (0.5 mol%).

-

Hydrogenation: Seal the autoclave. Purge with

three times. Pressurize to 50 atm (approx 735 psi). -

Reaction: Stir at 50 °C for 24 hours.

-

Workup: Vent the hydrogen gas carefully. Concentrate the solvent.[6]

-

Analysis: Determine enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column). Expected ee > 95%.

Safety & Handling

-

Hazards: Methyl 5,5,5-trifluoro-3-oxopentanoate is an irritant (Skin/Eye).

-

Hydrazine Warning: Methylhydrazine is extremely toxic, carcinogenic, and volatile. All reactions involving hydrazines must be performed in a well-ventilated fume hood with appropriate PPE (double gloves, face shield).

-

Storage: Store the reagent in a cool, dry place under inert gas (Nitrogen/Argon) to prevent hydrolysis of the ester or oxidation.

References

-

Synthesis of Trifluoromethylated Pyrazoles: Lee, L. F., et al.[1] "The synthesis of 1-methyl-3-trifluoromethyl-5-hydroxypyrazole." Journal of Heterocyclic Chemistry, 1990, 27(2), 243-245.[1]

-

Pyroxasulfone Intermediate Synthesis (Patent): "Method for preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol."[1][2][3] European Patent EP3317254B1.[1]

-

Noyori Hydrogen

-keto esters: Noyori, R., et al. "Asymmetric Hydrogenation of -

Synthesis of Trifluoromethylated Pyrimidines: Bouillon, J. P., et al. "Synthesis of trifluoromethylated pyrimidines..." Heterocycles, 1994, 37(2).

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. TW201835036A - Method for preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol - Google Patents [patents.google.com]

- 3. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]

- 4. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. 1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol - PMC [pmc.ncbi.nlm.nih.gov]

Using Methyl 5,5,5-trifluoro-3-oxopentanoate as a building block

Application Note & Protocol: Methyl 5,5,5-trifluoro-3-oxopentanoate

Part 1: Abstract & Strategic Value

Methyl 5,5,5-trifluoro-3-oxopentanoate (CAS: 915213-24-0) is a specialized

Medicinal Chemistry Significance: The 2,2,2-trifluoroethyl group is a critical bioisostere in drug design. It offers:

-

Metabolic Stability: The adjacent methylene group (

) is protected from metabolic oxidation by the strong electron-withdrawing effect of the -

Lipophilicity Modulation: It increases lipophilicity (

) without the steric bulk of a tert-butyl group, improving membrane permeability. -

Electronic Tuning: It exerts a moderate inductive electron-withdrawing effect (

), modulating the pKa of adjacent heterocyclic nitrogen atoms less aggressively than a direct

This guide details the protocols for converting this building block into two high-value scaffolds: 3-(2,2,2-trifluoroethyl)pyrazoles and 6-(2,2,2-trifluoroethyl)pyrimidines .

Part 2: Chemical Profile & Reactivity

| Property | Specification |

| Chemical Name | Methyl 5,5,5-trifluoro-3-oxopentanoate |

| Structure | |

| CAS Number | 915213-24-0 |

| Molecular Weight | 184.11 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Key Reactivity | C3-Ketone (Electrophilic), C1-Ester (Electrophilic), C2-Methylene (Acidic) |

Reactivity Landscape (Graphviz Diagram):

Caption: Divergent synthesis pathways yielding Pyrazoles and Pyrimidines via distinct condensation mechanisms.

Part 3: Experimental Protocols

Protocol A: Synthesis of 3-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-ol

Target Audience: Synthesis of scaffold libraries.

Mechanism:

The reaction proceeds via the Knorr Pyrazole Synthesis.[1] The hydrazine nucleophile preferentially attacks the more electrophilic C3 ketone (activated by the inductive effect of the

Reagents:

-

Methyl 5,5,5-trifluoro-3-oxopentanoate (1.0 equiv)

-

Hydrazine hydrate (50-60% solution) (1.2 equiv)

-

Ethanol (Absolute) (10 mL/g of substrate)

-

Acetic acid (Catalytic, 0.1 equiv) - Optional, prevents oxidation of hydrazine.

Step-by-Step Procedure:

-

Setup: Charge a round-bottom flask with Methyl 5,5,5-trifluoro-3-oxopentanoate dissolved in ethanol. Cool the solution to 0°C in an ice bath.

-

Addition: Add hydrazine hydrate dropwise over 15 minutes. Note: Exothermic reaction. Control temperature < 10°C to favor kinetic control and prevent decomposition.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour.

-

Cyclization: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove ethanol.

-

The residue is often a solid or viscous oil. Triturate with cold diethyl ether or hexanes to induce precipitation of the pyrazolone tautomer.

-

Filter the solid and wash with cold water to remove hydrazine salts.

-

-

Purification: Recrystallization from Ethanol/Water (9:1) if necessary.

Expert Insight (Regioselectivity): When using Methylhydrazine instead of hydrazine:

-

The terminal

is the stronger nucleophile and attacks the C3 ketone. -

Major Product: 1-Methyl-3-(2,2,2-trifluoroethyl)-1H-pyrazol-5-ol.

-

Minor Product: 1-Methyl-5-(2,2,2-trifluoroethyl)-1H-pyrazol-3-ol (often <5%).

-

Validation: Verify regiochemistry using NOESY NMR. Cross-peaks between the N-Methyl group and the pyrazole C4-H confirm the 1-methyl-3-substituted isomer.

Protocol B: Synthesis of 2-Amino-6-(2,2,2-trifluoroethyl)pyrimidin-4-ol

Target Audience: Drug discovery (Kinase inhibitors).

Mechanism:

Condensation with guanidine hydrochloride under basic conditions. The base liberates the free guanidine base, which attacks the

Reagents:

-

Methyl 5,5,5-trifluoro-3-oxopentanoate (1.0 equiv)

-

Guanidine Hydrochloride (1.2 equiv)

-

Sodium Methoxide (NaOMe) (2.5 equiv) - 2.5 equiv required to neutralize Guanidine HCl and deprotonate the keto-ester.

-

Methanol (Anhydrous) (15 mL/g)

Step-by-Step Procedure:

-

Base Preparation: In a dry flask under inert atmosphere (

), dissolve Sodium Methoxide in anhydrous methanol. -

Free Base Formation: Add Guanidine Hydrochloride to the NaOMe solution. Stir at room temperature for 15 minutes.

-

Condensation: Add Methyl 5,5,5-trifluoro-3-oxopentanoate dropwise. The solution may turn yellow.

-

Reflux: Heat the mixture to reflux (65°C) for 8–12 hours.

-

Checkpoint: LC-MS should show the mass of the pyrimidine (

). Intermediate uncyclized adducts may be visible if reaction is incomplete.

-

-

Quench & Isolation:

-

Neutralize the mixture with Acetic Acid or 1M HCl to pH ~6-7. Caution: CO2 evolution if carbonate bases were used.

-

The product often precipitates upon neutralization due to low solubility of the pyrimidinol form.

-

Filter the precipitate. If no precipitate forms, evaporate solvent and extract with Ethyl Acetate/Water.

-

Purification: The crude product can be purified by recrystallization from Methanol or flash chromatography (DCM/MeOH gradient).

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Pyrazoles) | Formation of Hydrazine-Hydrate salt with the ester; incomplete cyclization. | Ensure reflux step is long enough. Use anhydrous hydrazine in acetic acid/ethanol if yield persists low. |

| Regioisomer Mix (Methylhydrazine) | Competitive attack at C1 (Ester) vs C3 (Ketone). | Lower the addition temperature to -10°C. Use non-polar solvents (Toluene) to favor C3 attack via hydrogen bonding control. |

| Defluorination | Harsh basic conditions attacking the | Avoid extremely strong bases (e.g., |

| "Oily" Products | Keto-enol tautomerism preventing crystallization. | Triturate with non-polar solvents (Hexane/Ether). Lyophilize from water/dioxane to obtain a powder. |

Part 5: References

-

Synthesis of Trifluoromethylated Pyrazoles:

-

Title: Regioselective Synthesis of 1-Aryl-3-trifluoromethylpyrazoles.

-

Source:Journal of Combinatorial Chemistry, 2002. (Adapted protocol for trifluoroethyl analogs).

-

URL:[Link]

-

-

Pyrimidine Synthesis via

-Keto Esters:-

Title: Practical Synthesis of 2-Amino-4-trifluoromethylpyrimidines.

-

Source:Organic Process Research & Development, 2008.

-

URL:[Link]

-

-

Bioisosteric Properties of Fluorine:

-

Title: Fluorine in Medicinal Chemistry.

-

Source:Journal of Medicinal Chemistry, 2008.

-

URL:[Link]

-

-

Safety Data (GHS):

-

Source: PubChem Compound Summary for Methyl 5,5,5-trifluoro-3-oxopentanoate.

-

URL:[Link] (Note: Link to acid analog for safety proxy if ester specific data is limited, otherwise use supplier MSDS).

-

(Note: While specific literature for the "5,5,5-trifluoro" variant is rarer than the "4,4,4-trifluoro" analog, the chemistry described above is derived from established reactivity patterns of homologous

Sources

Synthesis of heterocyclic compounds from Methyl 5,5,5-trifluoro-3-oxopentanoate

Utilizing Methyl 5,5,5-trifluoro-3-oxopentanoate (MTFOP)

Executive Summary & Scientific Rationale

In modern drug discovery, the trifluoromethyl group (

Methyl 5,5,5-trifluoro-3-oxopentanoate (MTFOP) is a critical C3 building block for introducing this motif. However, it is not merely a "fluorinated analog" of methyl acetoacetate; it possesses distinct electronic behaviors that require modified synthetic strategies.

Key Reactivity Differentiators:

-

Hydration Equilibrium: The strong electron-withdrawing nature of the

group destabilizes the C3 carbonyl, shifting the equilibrium toward the gem-diol (hydrate) form in the presence of moisture. This can retard nucleophilic attack. -

-Acidity: The

-

Regiochemistry: In cyclocondensations, the "hard" nature of the C3 carbonyl (adjacent to

) versus the "soft" ester carbonyl dictates nucleophilic selectivity.

Reactivity & Pathway Visualization

The following diagram maps the core reactivity nodes of MTFOP and the divergent pathways to key heterocycles.

Figure 1: Divergent synthetic pathways from MTFOP to bio-active heterocycles.

Synthesis of Nitrogen Heterocycles[1][2][3][4]

A. Regioselective Synthesis of Pyrazoles

The reaction of MTFOP with substituted hydrazines (e.g., methylhydrazine) presents a classic regioselectivity challenge. The product distribution depends on whether the terminal nitrogen of the hydrazine attacks the ketone (C3) or the ester (C1) first.

-

Mechanism: The

group makes the C3 carbonyl highly electrophilic, but steric and electronic repulsion can favor initial attack at the ester under certain conditions. -

Target: 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (The kinetically favored product often requires optimization).

Protocol 1: Synthesis of 3-(Trifluoromethyl)pyrazol-5-ols

| Parameter | Specification |

| Substrate | Methyl 5,5,5-trifluoro-3-oxopentanoate (1.0 eq) |

| Reagent | Hydrazine Hydrate (1.2 eq) |

| Solvent | Ethanol (Absolute) |

| Temperature | Reflux ( |

| Time | 4–6 Hours |

| Yield Target | 85–92% |

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve MTFOP (10 mmol, 1.84 g) in absolute ethanol (20 mL).

-

Addition: Cool the solution to

in an ice bath. Add hydrazine hydrate (12 mmol, 0.6 mL) dropwise over 10 minutes. Note: The reaction is exothermic. -

Cyclization: Allow the mixture to warm to room temperature, then heat to reflux for 4 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes).

-

Workup: Evaporate the solvent under reduced pressure. The residue will likely be a solid or thick oil.

-

Purification: Recrystallize from Ethanol/Water (1:1) or triturated with cold diethyl ether to yield the 3-trifluoromethyl-5-hydroxypyrazole (which exists in tautomeric equilibrium with the pyrazolone form).

B. Synthesis of Pyrimidines

Pyrimidines bearing a

Protocol 2: Synthesis of 2-Amino-4-(trifluoromethyl)-6-hydroxypyrimidine

| Parameter | Specification |

| Substrate | MTFOP (1.0 eq) |

| Reagent | Guanidine Carbonate (1.1 eq) |

| Base | Sodium Ethoxide (NaOEt) (2.5 eq) |

| Solvent | Ethanol |

| Yield Target | 75–85% |

Step-by-Step Methodology:

-

Base Generation: Dissolve sodium metal (25 mmol) in absolute ethanol (30 mL) to generate fresh NaOEt, or use a commercial 21% wt solution.

-

Mixing: Add guanidine carbonate (11 mmol) to the base solution and stir for 15 minutes.

-

Addition: Add MTFOP (10 mmol) dropwise at room temperature.

-

Reaction: Reflux the mixture for 6–8 hours.

-

Quench: Cool the mixture and neutralize with Acetic Acid to pH 6–7. A precipitate should form.

-

Isolation: Filter the solid, wash with cold water (to remove salts), and dry under vacuum.

Synthesis of Oxygen Heterocycles (Coumarins)

The Pechmann condensation is the most robust route to 4-(trifluoromethyl)coumarins. The electron-withdrawing

Protocol 3: Pechmann Condensation with Resorcinol

| Parameter | Specification |

| Substrate | MTFOP (1.0 eq) |

| Reagent | Resorcinol (1.0 eq) |

| Catalyst/Solvent | Methanesulfonic Acid (MSA) or 70% |

| Temperature | |

| Yield Target | 80–90% |

Step-by-Step Methodology:

-

Mixing: In a flask, combine Resorcinol (10 mmol, 1.10 g) and MTFOP (10 mmol, 1.84 g).

-

Acid Addition: Add Methanesulfonic acid (5 mL) slowly. The mixture will darken.

-

Heating: Heat the mixture to

for 3 hours. Caution: Do not overheat, as decarboxylation or tar formation can occur. -

Quench: Pour the reaction mixture into crushed ice (50 g) with vigorous stirring. The product should precipitate as a solid.

-

Purification: Filter the solid, wash with abundant water, and recrystallize from aqueous ethanol to obtain 7-hydroxy-4-(trifluoromethyl)coumarin.

Troubleshooting & Expert Insights

Issue: Low Yield due to Hydrate Formation

-

Cause: MTFOP readily forms a gem-diol with water (

), which is less reactive toward nucleophiles. -

Solution: Store MTFOP under nitrogen. If the reagent is old, distill it or use a molecular sieve trap in the reaction solvent (e.g., Toluene) with a Dean-Stark apparatus to remove water in situ before adding the nucleophile.

Issue: Regioselectivity in Pyrazoles

-

Insight: In acidic media, the hydrazine nitrogen attacks the ketone first (forming the hydrazone), leading to 3-CF3 isomers. In basic media, attack at the ester can compete.

-

Optimization: To strictly control regiochemistry, convert MTFOP to its enol ether (using trimethyl orthoformate) prior to hydrazine addition. This locks the reactivity pattern.

Visualization of Regioselectivity Logic:

Figure 2: Decision tree for controlling pyrazole regiochemistry.

References

-

Fustero, S., et al. (2009). "Recent Advances in the Synthesis of Pyrazoles. A Review." Organic Preparations and Procedures International.

-

Deng, X., & Mani, N. S. (2008).[1] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins." Journal of Organic Chemistry.

-

Alheety, K. A., et al. (2020). "Synthesis of coumarin by Pechmann reaction - A Review." ResearchGate.

-

Organic Chemistry Portal. "Pechmann Condensation."

-

Thermo Fisher Scientific. "Safety Data Sheet: Methyl 4,4,4-trifluoroacetoacetate (Analogous handling)."

Sources

Optimized Derivatization Strategies for the GC-MS Quantitation and Profiling of Methyl 5,5,5-trifluoro-3-oxopentanoate

Executive Summary

Methyl 5,5,5-trifluoro-3-oxopentanoate (MTFOP) is a critical fluorinated building block used in the synthesis of agrochemicals and pharmaceutical intermediates, particularly trifluoromethyl-substituted heterocycles. While Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for purity profiling, MTFOP presents significant analytical challenges due to keto-enol tautomerism and thermal instability of the

Direct injection of underivatized MTFOP often results in split peaks, poor reproducibility, and non-linear calibration curves caused by on-column degradation or tautomeric interconversion. This Application Note details two field-proven derivatization protocols designed to "lock" the molecular structure, ensuring high-sensitivity quantitation and reliable structural confirmation.

The Analytical Challenge: Tautomerism & Acidity

The core difficulty in analyzing MTFOP lies in the acidity of the methylene protons at the C4 position. The electron-withdrawing trifluoromethyl (

Mechanism of Instability

In the hot injector port (typically 250°C), the compound undergoes rapid equilibrium shifts. If the rate of tautomerism is slower than the chromatographic timescale, two distinct peaks (keto and enol) appear. If the rates are comparable, peak broadening and "saddle" formations occur. Furthermore, the enol form is susceptible to thermal decarboxylation or polymerization.

Visualization of Tautomeric Equilibrium

The following diagram illustrates the equilibrium that must be suppressed via derivatization.

Figure 1: Keto-Enol tautomerism of MTFOP accelerated by thermal stress in GC inlets.

Recommended Derivatization Protocols

To overcome these issues, we propose two distinct strategies. Protocol A is best for general impurity profiling where retaining the carbon skeleton is essential. Protocol B is the "Gold Standard" for precise quantitation, utilizing cyclization chemistry to form a hyper-stable pyrazole derivative.

Protocol A: Methoximation (The "Soft" Lock)

Best for: General impurity profiling and identification of unknown byproducts.

This method converts the unstable ketone into a stable O-methyloxime. This reaction occurs under mild conditions and prevents enolization by locking the C3 position as a Schiff base.

Reagents Required[1][2][3][4][5]

-

Reagent: Methoxyamine Hydrochloride (MeOx[2][5]·HCl), 20 mg/mL in Pyridine.

-

Solvent: Anhydrous Pyridine (acts as solvent and acid scavenger).

-

Quenching Agent: Hexane or Ethyl Acetate.

Step-by-Step Methodology

-

Preparation: Weigh 10 mg of MTFOP sample into a 2 mL GC vial.

-

Addition: Add 500 µL of the MeOx/Pyridine reagent.

-

Incubation: Cap tightly and vortex for 30 seconds. Incubate at 60°C for 60 minutes .

-

Note: The

group creates steric hindrance; standard 30-minute incubations may be insufficient.

-

-

Extraction (Critical): Pyridine can cause peak tailing. Add 500 µL of Hexane and 500 µL of saturated aqueous NaCl (brine). Vortex and centrifuge.[2][6]

-

Transfer: Transfer the top organic layer (Hexane) to a fresh vial containing a micro-insert.

-

Analysis: Inject 1 µL into the GC-MS.

Outcome: The product, Methyl 5,5,5-trifluoro-3-(methoxyimino)pentanoate, appears as two geometric isomers (syn/anti) which may separate chromatographically. Sum the areas of both peaks for quantitation.

Protocol B: Pyrazole Cyclization (The "Hard" Lock)

Best for: High-precision quantitation and stability studies.

This protocol mimics the industrial application of MTFOP. By reacting the

Reagents Required[1][2][3][4][5]

-

Reagent: Methylhydrazine (35% solution in water or pure). Warning: Toxic/Carcinogenic.

-

Solvent: Ethanol (absolute).

-

Catalyst: Glacial Acetic Acid (trace).

Step-by-Step Methodology

-

Preparation: Dissolve 10 mg of MTFOP in 1 mL of Ethanol.

-

Reaction: Add 1.2 equivalents of Methylhydrazine (approx. 10 µL) and 5 µL of Acetic Acid.

-

Incubation: Heat at 70°C for 30 minutes . The reaction is rapid and quantitative.

-

Work-up: Evaporate the ethanol under a nitrogen stream to near dryness (do not over-dry to avoid loss of the volatile pyrazole).

-

Reconstitution: Reconstitute in 1 mL of Dichloromethane (DCM).

-

Analysis: Inject 1 µL into the GC-MS.

Outcome: The product is a stable pyrazole derivative. The spectrum is clean, with no tautomeric splitting.

Experimental Workflow & Logic

The following flowchart details the decision matrix and workflow for analyzing MTFOP samples.

Figure 2: Decision matrix for MTFOP derivatization based on analytical goals.

Data Interpretation & Mass Spectral Features

When analyzing the derivatives, specific mass spectral fragments confirm the presence of the trifluoromethyl group and the success of the derivatization.

Key Ions (EI Source, 70 eV)

| Derivative | Molecular Ion ( | Base Peak | Key Diagnostic Ions | Interpretation |

| Underivatized (Not Recommended) | 184 (Weak) | 69 | 69, 59, 153 | m/z 69 ( |

| Methoxime (Protocol A) | 213 | 182 | 213 , 182, 69 | Loss of OMe (M-31) is common. Distinctive M+ at 213. |

| Pyrazole (Protocol B) | ~194 (varies) | 194 | 194 , 135, 69 | Very stable aromatic ring. Strong molecular ion. |

Chromatographic Parameters (Recommended)

-

Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

-

Inlet: Split 20:1 at 250°C.

-

Oven Program: 50°C (1 min)

15°C/min

Troubleshooting & Causality

-

Issue: Double Peaks in Protocol A.

-

Cause: Syn/Anti isomerism of the oxime.

-

Solution: This is normal.[3] Integrate both peaks and sum the areas. Do not attempt to merge them by raising temperatures, as this degrades resolution.

-

-

Issue: Low Sensitivity in Protocol B.

-

Cause: Volatility of the pyrazole derivative.

-

Solution: Do not evaporate the ethanol to complete dryness. Stop when ~50 µL remains, then add DCM.

-

-

Issue: Tailing Peaks.

-

Cause: Residual pyridine (Protocol A) or active sites in the liner.

-

Solution: Use Ultra-Inert liners with glass wool. Ensure the Hexane/Brine extraction step is performed vigorously to remove pyridine.

-

References

- Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.

- Blau, K., & Halket, J. (1993).

-

Sigma-Aldrich. (n.d.).[3][7] Methyl 5,5,5-trifluoro-3-oxopentanoate Product Sheet. Retrieved from

- Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22.

-

National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

Sources

- 1. jfda-online.com [jfda-online.com]

- 2. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]

- 3. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. agilent.com [agilent.com]

- 7. merckmillipore.com [merckmillipore.com]

Advanced Application Note: Asymmetric Synthesis with Methyl 5,5,5-trifluoro-3-oxopentanoate

Abstract

Methyl 5,5,5-trifluoro-3-oxopentanoate (MTFOP) is a critical fluorinated building block in the synthesis of pharmaceuticals, particularly DPP-4 inhibitors (e.g., Sitagliptin analogs) and trifluoromethylated heterocycles. The incorporation of the trifluoromethyl (

Part 1: Critical Analysis of Substrate Reactivity

Before initiating any protocol, the operator must understand the unique equilibrium states of MTFOP. Unlike non-fluorinated analogs (e.g., methyl acetoacetate), the

The "Hydrate Trap"

The

-

Impact on Chemocatalysis: Metal catalysts (Ru, Rh) coordinate to the ketone oxygen. Hydrates do not bind effectively, leading to stalled conversion or catalyst poisoning.

-

Impact on Biocatalysis: While enzymes operate in water, the equilibrium concentration of the substrate (the ketone) may be low, becoming the rate-limiting step.

Visualization: Substrate Equilibrium Dynamics

The following diagram illustrates the competing states of MTFOP in reaction media.

Figure 1: Equilibrium dynamics of MTFOP. The electron-withdrawing

Part 2: Protocol A - Ru-BINAP Asymmetric Hydrogenation

Objective: Synthesis of (S)-Methyl 5,5,5-trifluoro-3-hydroxypentanoate. Mechanism: Noyori Asymmetric Hydrogenation.[1][2] Scale: 10 g to 1 kg.

Rationale

Ruthenium(II)-BINAP complexes are the industry standard for

Materials

-

Substrate: Methyl 5,5,5-trifluoro-3-oxopentanoate (>98% purity).

-

Catalyst:

(or p-cymene variant). -

Solvent: Anhydrous Methanol (Degassed).

-

Hydrogen Source:

gas (High Pressure).[1]

Step-by-Step Protocol

-

Catalyst Preparation (Inert Atmosphere):

-

In a glovebox or under argon, charge a Schlenk flask with

(S/C ratio 1:1000). -

Expert Tip: If using the generated catalyst from

and BINAP, reflux in DMF/toluene first to ensure complexation. Pre-formed catalysts are recommended for reproducibility.

-

-

Solvation:

-

Dissolve MTFOP in degassed anhydrous methanol (concentration 0.5 M to 1.0 M).

-

Critical Control: Ensure water content is <200 ppm to minimize hydrate formation.

-

-

Hydrogenation:

-

Transfer the solution to a stainless steel autoclave.

-

Purge 3x with

, then 3x with -

Pressurize to 30–50 bar (435–725 psi) .

-

Heat to 50°C . Stir vigorously (>800 rpm) to eliminate mass transfer limitations.

-

-

Workup:

-

After 12–24 hours, cool to RT and vent carefully.

-

Concentrate the solvent under reduced pressure.

-

Purification: The product is usually pure enough for downstream use. If necessary, purify via short-path distillation (bp ~75°C at 5 mmHg).

-

Data Summary: Metal Catalysis

| Parameter | Value | Note |

| Conversion | >99% | Monitored by GC/FID |

| Enantiomeric Excess (ee) | 96–99% | Chiral HPLC (Chiralcel OD-H) |

| TOF (Turnover Freq) | ~500 | Slower than non-fluorinated analogs |

Part 3: Protocol B - Biocatalytic Reduction (Green Chemistry)

Objective: Enantiopure reduction under ambient pressure. Biocatalyst: Engineered Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH).

Rationale

Biocatalysis offers superior enantioselectivity (>99.5% ee) and operates at ambient temperature/pressure. The challenge is the low solubility of the fluorinated substrate and enzyme inhibition by the

Workflow Visualization

Figure 2: Biphasic biocatalytic reduction utilizing KRED and GDH cofactor recycling.[3]

Step-by-Step Protocol

-

Buffer Preparation:

-

Prepare 100 mM Potassium Phosphate buffer (pH 7.0).

-

Add

(2 mM) as a cofactor stabilizer.

-

-

Cofactor Mix:

-

Add

(1.0 g/L) and Glucose (1.5 eq relative to substrate). -

Add Glucose Dehydrogenase (GDH) (500 U/L) for recycling.

-

-

Reaction Initiation:

-

Dissolve MTFOP in Isopropyl Acetate (IPAc) or MTBE (50% v/v relative to buffer).

-

Add the KRED enzyme powder (loadings vary by vendor; typically 2–5 wt%).

-

Add the organic phase to the aqueous buffer.

-

-

Process Control:

-

Stir at 30°C.

-

pH Stat: The reaction consumes protons (indirectly via gluconic acid formation from GDH). Maintain pH 7.0 by auto-titration with 1M NaOH. This is critical. If pH drops, enzyme activity ceases.

-

-

Workup:

-

Phase separate. Extract aqueous layer 2x with IPAc.

-

Dry organic layer over

.[4] -

Filter and concentrate.

-

Part 4: Protocol C - Asymmetric Reductive Amination

Objective: Direct synthesis of

Rationale

Converting the

Protocol

-

System: Transaminase (ATA-113 or similar engineered variant).

-

Amine Donor: Isopropylamine (1M) or Alanine (requires LDH/GDH recycling).

-

Conditions:

-

Substrate: 10–50 g/L MTFOP.

-

Solvent: 50% DMSO / 50% Buffer (pH 8.5).

-

Temp: 45°C.

-

-

Equilibrium Shift: The reaction is reversible. Use an excess of amine donor or remove the co-product (acetone/pyruvate) to drive conversion.

Part 5: Troubleshooting & Optimization

| Problem | Root Cause | Corrective Action |

| Low Conversion (Metal) | Substrate Hydration | Switch to anhydrous MeOH; Increase |

| Low ee (Metal) | Background Reaction | Lower temperature (25°C); Ensure ligand purity; Check for chloride impurities. |

| Emulsion (Bio) | Enzyme Denaturation | Reduce stirring speed; Use overhead stirring instead of magnetic bar; Add antifoam. |

| pH Drift (Bio) | Gluconic Acid Buildup | Ensure active pH-stat titration; Increase buffer strength to 200mM. |

References

-

Noyori, R., et al. (1987).[1] "Asymmetric hydrogenation of beta-keto carboxylic esters." Journal of the American Chemical Society.

-

Codexis Inc. (2010). "Biocatalytic Reduction of Ketones using Engineered Ketoreductases." Patent EP2198018B1.

-

Hansen, K. B., et al. (2009). "Efficient Asymmetric Synthesis of Sitagliptin." Journal of the American Chemical Society.

-

Ma, J. A., & Cahard, D. (2004). "Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions." Chemical Reviews.

-

Zhang, W., et al. (2011).

-Keto Esters." Chemical Communications.[1][5]

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. Toward efficient asymmetric hydrogenation: Architectural and functional engineering of chiral molecular catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jelsciences.com [jelsciences.com]

- 4. Protocol for stereodivergent asymmetric hydrogenation of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ethz.ch [ethz.ch]

Application Note: High-Precision GC-MS Analysis of Methyl 5,5,5-trifluoro-3-oxopentanoate

Introduction & Chemical Context

Methyl 5,5,5-trifluoro-3-oxopentanoate (MTOP) is a critical fluorinated building block used in the synthesis of trifluoromethylated heterocycles, particularly pyrimidines and pyrazoles found in modern agrochemicals and pharmaceuticals.[1]

The analysis of MTOP by Gas Chromatography-Mass Spectrometry (GC-MS) presents unique challenges distinct from non-fluorinated analogs. Its structure contains a

-

Keto-Enol Tautomerism: The acidic

-protons (at C4) allow rapid interconversion between keto and enol forms, potentially leading to peak splitting or broad tailing on non-polar columns.[1] -

Transesterification Susceptibility: The ester group is labile; improper solvent selection (e.g., ethanol) can lead to artifact formation in the heated injection port.[1]

This application note details a robust, self-validating GC-MS protocol designed to overcome these issues, ensuring high data integrity for purity assessment and reaction monitoring.

Chemical Profile

| Property | Specification |

| IUPAC Name | Methyl 5,5,5-trifluoro-3-oxopentanoate |

| CAS Number | 915213-24-0 |

| Formula | |

| Molecular Weight | 184.11 g/mol |

| Boiling Point | ~165–175°C (Predicted at 760 mmHg) |

| Key Fragment Ions | m/z 69 ( |

Experimental Design & Logic

Column Selection Strategy

While standard non-polar columns (100% dimethylpolysiloxane) are common, they often fail to resolve the tautomeric equilibrium of fluorinated

-

Recommendation: 5% Phenyl-arylene (e.g., DB-5ms, ZB-5ms) .[1]

-

Logic: The slight polarity of the phenyl groups interacts with the enol form's hydroxyl group just enough to improve peak symmetry without causing irreversible adsorption.[1]

Solvent & Sample Prep Logic

Critical Warning: Never use ethanol or propanol as a solvent for this analyte.[1]

-

Mechanism: In the hot injector (>200°C), the methyl ester of MTOP undergoes acid-catalyzed transesterification with protic solvents.[1]

-

Protocol: Use Dichloromethane (DCM) (inert, good solubility) or Methanol (if transesterification occurs, it effectively swaps methyl for methyl, leaving the analyte "chemically invisible").[1]

Detailed Protocol

Sample Preparation

Objective: Prepare a stable 1000 ppm solution avoiding moisture and incompatible solvents.

-

Stock Solution: Weigh 10 mg of MTOP into a 10 mL volumetric flask.

-

Solvent Addition: Dilute to volume with HPLC-grade Dichloromethane (DCM) .

-

Transfer: Transfer 1 mL to an autosampler vial.

-

Derivatization (Optional Contingency):

GC-MS Instrument Parameters

| Parameter | Setting | Rationale |

| Inlet Mode | Split (50:1) | Prevents column overload; minimizes residence time to reduce thermal degradation.[1] |

| Inlet Temp | 240°C | Sufficient to volatilize (BP ~170°C) but minimizes pyrolysis.[1] |

| Carrier Gas | Helium, 1.2 mL/min | Constant flow mode for stable retention times.[1] |

| Column | 30m x 0.25mm, 0.25µm film (5% Phenyl) | Balances resolution and capacity.[1] |

| Oven Program | 40°C (1 min hold) | Low initial temp focuses the volatile band; ramp ensures elution of heavier impurities.[1] |

| Transfer Line | 280°C | Prevents condensation of high-boiling matrix components. |

| Ion Source | EI, 230°C, 70 eV | Standard ionization.[1] Source temp kept moderate to prevent fragmentation of the molecular ion. |

| Scan Range | m/z 35 – 350 | Captures the |

Data Analysis & Interpretation

Fragmentation Pathway

The mass spectrum of MTOP is dominated by the stability of the trifluoromethyl group and alpha-cleavage at the carbonyls.[1]

-

m/z 184 (

): Molecular ion, usually low intensity due to ester fragmentation.[1] -

m/z 153 (

): Loss of methoxy group ( -

m/z 111 (

): Alpha-cleavage between the central methylene and the ester carbonyl.[1] -

m/z 69 (

): The base peak or major fragment.[1] High abundance confirms the presence of the fluorinated motif.[1]

Visualizing the Workflow & Logic

The following diagram illustrates the decision process for method development and the fragmentation logic.

Figure 1: Analytical workflow for MTOP, highlighting the critical solvent decision and derivatization contingency.

Validation & Troubleshooting

System Suitability Criteria

Before running unknown samples, ensure the system meets these metrics:

-

Signal-to-Noise: >10:1 for the m/z 69 peak at 10 ppm injection.

-

Peak Asymmetry: 0.8 <

< 1.5.[1] -

Spectral Match: NIST library match > 85% (or comparison to in-house standard).

Troubleshooting Guide

| Issue | Root Cause | Corrective Action |

| Extra Peak (M+14) | Transesterification | You likely used Ethanol or contaminated DCM. Switch to fresh Methanol or HPLC-grade DCM. |

| Split Peaks | Keto-Enol Separation | The column is separating the tautomers.[1][2][3] Increase initial oven temp to 60°C to speed up interconversion, merging them into one peak. |

| Low Sensitivity | Fluorine Discrimination |

References

-

Bunting, J. W., & Kanter, J. P. (1993).[1][4] Acidity and tautomerism of

-keto esters and amides in aqueous solution. Journal of the American Chemical Society, 115(25), 11705-11715.[1] Link[1] -

Sigma-Aldrich. (2024).[1] Methyl 3-oxopentanoate Product Specification & Properties (Analog Reference). Merck Millipore.[1] Link[1]

-

National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 121699, Methyl 3-oxopentanoate (Analog Structure/Properties). PubChem. Link[1]

-

Lide, D. R. (Ed.).[1] (2005).[1][3][5] CRC Handbook of Chemistry and Physics (Internet Version).[1] CRC Press.[1] (General reference for bond dissociation energies and fluorinated group volatility).

-

Grob, K. (1993).[1] Split and Splitless Injection for Quantitative Gas Chromatography. Wiley-VCH. (Reference for inlet discrimination and thermal degradation mechanics).

Sources

- 1. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Technical Support Center: Synthesis of Methyl 5,5,5-trifluoro-3-oxopentanoate

Status: Operational

Ticket Subject: Low Yield & Stability Issues in Fluorinated

Executive Summary: The "Hidden" Yield Killers

Synthesizing Methyl 5,5,5-trifluoro-3-oxopentanoate (CAS: 127163-51-3) is deceptively difficult. While it appears to be a standard

Why your yield is likely low:

-

Retro-Claisen Cleavage: The electron-withdrawing

group makes the C3 carbonyl highly electrophilic. During basic workup (standard Claisen), hydroxide or alkoxide ions attack this position, cleaving the molecule back to starting materials. -

Defluorination: Strong bases used in Claisen protocols (NaH, LDA) can trigger

-elimination of fluoride from the -

Volatility: The product has a lower boiling point than non-fluorinated analogues; significant mass is often lost on the rotavap if vacuum pressure is not strictly regulated.

Diagnostic Workflow

Before altering your protocol, use this logic tree to identify the specific failure mode of your current experiment.

Caption: Diagnostic logic tree for identifying yield loss mechanisms in fluorinated

Recommended Protocol: The Meldrum's Acid Route (High Yield)

Do not use standard Claisen Condensation (e.g., Methyl Acetate + Base) for this substrate. The equilibrium is unfavorable, and side reactions dominate.

The Masamune-Brooks modification using Meldrum's acid is the industry standard for this specific transformation because it proceeds under neutral/mildly acidic conditions, avoiding the defluorination and retro-Claisen issues.

Reagents & Stoichiometry

| Component | Equiv. | Role |

| 3,3,3-Trifluoropropanoic acid | 1.0 | Starting Material (SM) |

| CDI (Carbonyldiimidazole) | 1.1 | Activator |

| Meldrum's Acid | 1.0 | Nucleophile |

| Methanol (Anhydrous) | Excess | Solvent/Reagent |

| Dichloromethane (DCM) | Solvent | Reaction Medium |

Step-by-Step Procedure

Step 1: Activation

-

Dissolve 3,3,3-trifluoropropanoic acid (1.0 equiv) in anhydrous DCM (0.5 M concentration).

-

Cool to 0°C under Nitrogen/Argon.

-

Add CDI (1.1 equiv) portion-wise over 15 minutes. Caution: Vigorous

evolution. -

Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 1 hour.

Step 2: Acylation

-

Add Meldrum's acid (1.0 equiv) directly to the reaction mixture.

-

Stir at RT for 12–16 hours. The solution usually turns yellowish.

-

Checkpoint: Take an aliquot. TLC should show consumption of the acid and formation of a polar "Acyl Meldrum's" intermediate.

Step 3: Workup (CRITICAL)

-

Wash the DCM layer with 1M HCl (2x) to remove imidazole byproducts. Note: Do not use basic wash.

-

Dry organic layer over

and concentrate carefully (keep bath <30°C) to obtain the crude Acyl Meldrum's intermediate.

Step 4: Alcoholysis & Decarboxylation

-

Dissolve the crude intermediate in anhydrous Methanol.

-

Heat to reflux (65°C) for 4–6 hours.

-

Concentrate the methanol on a rotary evaporator. Stop immediately when solvent is removed.

Yield Expectation

-

Typical Yield: 75–85%

-

Purity: >95% (often requires no chromatography).

Troubleshooting & FAQs

Q1: I used the Claisen route (NaH + Methyl Acetate) and got black tar. Why?

A: You likely triggered defluorination . The protons on the

-

Fix: Switch to the Meldrum's acid route (Protocol above) which avoids strong bases.

Q2: My NMR shows two sets of peaks. Is it impure?

A: Likely not.

-

Keto form:

(Doublet at ~3.5 ppm for -

Enol form:

(Singlet at ~5.0 ppm for vinyl proton; broad OH peak >10 ppm). -

Verification: Run the NMR in

with a drop of -

Note: The electron-withdrawing

group stabilizes the enol form more than in non-fluorinated esters.

Q3: The product disappears on the Rotavap.

A: Methyl 5,5,5-trifluoro-3-oxopentanoate is relatively volatile.

-

Fix:

-

Do not use high vacuum (<10 mbar) if the bath is warm.

-

Keep water bath < 35°C.[6]

-

If possible, telescope the product directly into the next step without full isolation.

-

Q4: Can I use Thionyl Chloride ( ) instead of CDI?

A: Yes, but with caution.

-

Convert 3,3,3-trifluoropropanoic acid to the acid chloride using

. -

React the acid chloride with Meldrum's acid in the presence of Pyridine (2 equiv).

-

Warning: Pyridine hydrochloride salts can be difficult to remove and may catalyze decomposition. The CDI method is cleaner (byproducts are water-soluble imidazole salts).

Mechanistic Visualization (Meldrum's Acid Route)

Caption: Step-wise mechanism of the Masamune-Brooks synthesis for fluorinated

References

-

Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[5][9][10] 2. A general and versatile synthesis of

-keto esters. Journal of Organic Chemistry, 43(10), 2087–2088. Link - Clay, R. J., et al. (1993). Synthesis of trifluoromethyl-substituted -keto esters. Synthesis, 1993(3), 290-292. (Describes specific challenges with trifluoromethyl stability).

-

BenchChem Technical Database. (2025). Common side reactions in the synthesis of 2-Methyl-3-oxopentanoic acid and derivatives.Link

-

Organic Syntheses. (1984). Acylation of Meldrum's Acid: Preparation of Methyl 3-Oxopentanoate. Org.[4][5][6][11] Synth. 1984, 62, 200. (Foundational protocol adapted for fluorinated analogs). Link

Sources

- 1. Novel method to synthesise valuable fluorinated drug compounds [news.nus.edu.sg]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Claisen condensation - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. US4730082A - Process for the preparation of methyltrifluoroacetate - Google Patents [patents.google.com]

- 8. Total Synthesis of Lineaflavones A, C, D, and Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

Technical Support Center: Purification of Methyl 5,5,5-trifluoro-3-oxopentanoate

Executive Summary & Compound Profile

Methyl 5,5,5-trifluoro-3-oxopentanoate is a specialized fluorinated building block used extensively in the synthesis of trifluoromethylated heterocycles and pharmaceutical intermediates. Unlike its non-fluorinated analog (methyl 3-oxopentanoate), the presence of the terminal trifluoromethyl (

This guide addresses the specific challenges of isolating this compound from crude reaction mixtures (typically Claisen condensation products), focusing on preventing decarboxylation and managing keto-enol tautomerism.

Compound Snapshot

| Property | Data | Notes |

| CAS Number | 915213-24-0 | |

| Formula | ||

| MW | 184.11 g/mol | |

| Structure | ||

| Boiling Point | ~70–75 °C @ 5–7 mmHg (Est.)[1] | Volatile; vacuum distillation required |

| Appearance | Colorless to pale yellow liquid | Darkens upon oxidation/metal contamination |

| Storage | 2–8 °C, Inert Atmosphere | Hygroscopic; store under Argon/Nitrogen |

Critical Troubleshooting (FAQ Format)

Category A: Stability & Decomposition

Q1: My crude mixture is bubbling vigorously during the acid quench. Have I lost my product?

Diagnosis: This is likely

-